trans-N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
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Overview
Description
N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features an indole moiety, a tetrazole ring, and a cyclohexane carboxamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The incorporation of a tetrazole ring further enhances the compound’s potential for diverse biological applications .
Preparation Methods
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.
Coupling Reactions: The final step involves coupling the indole and tetrazole moieties with a cyclohexane carboxamide group using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Chemical Reactions Analysis
N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Scientific Research Applications
N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can be compared with other indole and tetrazole derivatives:
Properties
Molecular Formula |
C19H24N6O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H24N6O/c26-19(15-7-5-14(6-8-15)12-25-13-22-23-24-25)20-10-9-16-11-21-18-4-2-1-3-17(16)18/h1-4,11,13-15,21H,5-10,12H2,(H,20,26) |
InChI Key |
RQMURJQDHQACDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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